

# Falnidamol cost-effectiveness other MDR drugs

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Falnidamol

CAS No.: 196612-93-8

Cat. No.: S547937

Get Quote

## Falnidamol: A Preclinical MDR-Reversal Agent

Recent preclinical studies identify **falnidamol** not as a direct antimicrobial or anticancer drug, but as a promising compound that can reverse a specific type of multidrug resistance in cancer cells.

- **Mechanism of Action:** **Falnidamol** is a tyrosine kinase inhibitor that also acts as a **highly potent and specific inhibitor of the ABCB1 transporter** (also known as P-glycoprotein) [1] [2]. Overexpression of this transporter is a key mechanism by which cancer cells pump out chemotherapeutic drugs, leading to resistance [3].
- **Experimental Findings:** In vitro and in vivo studies demonstrate that **falnidamol** reverses ABCB1-mediated MDR. It does not reduce the expression of ABCB1 but **directly binds to it and inhibits its efflux function**, leading to increased accumulation of chemotherapeutic agents like doxorubicin and paclitaxel inside resistant cancer cells [1].
- **Stage of Development:** It is critical to note that **falnidamol** is currently in **Phase 1 clinical trials for solid tumors** [1]. This early stage of development explains the absence of cost-effectiveness data, which is typically generated in later-phase trials and post-marketing analyses.

The diagram below illustrates how **falnidamol** counteracts ABCB1-mediated multidrug resistance based on the described preclinical studies.



[Click to download full resolution via product page](#)

## Available Cost-Effectiveness Data on Other MDR Treatments

While data on **falnidamol** is unavailable, the search results contained robust cost-effectiveness analyses for other established MDR treatments, which can serve as a reference for the type of analysis required.

The table below summarizes findings for treatments targeting multidrug-resistant tuberculosis (TB) and bacterial infections.

| Infection / Condition     | Treatments Compared  | Key Finding on Cost-Effectiveness                           | Source / Context              |
|---------------------------|----------------------|-------------------------------------------------------------|-------------------------------|
| RR/MDR-TB<br>(Rifampicin- | Four WHO-recommended | The <b>short-term regimen was most cost-effective</b> . For | Cohort study in Eastern China |

| Infection / Condition                                      | Treatments Compared                                          | Key Finding on Cost-Effectiveness                                                                                                                                               | Source / Context                                                                |
|------------------------------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Resistant/Multidrug-Resistant Tuberculosis)                | regimens (Short-term, new oral, new injectable, traditional) | ineligible patients, new long-term injectable regimens were more cost-effective than others [4].                                                                                | (2020-2022) [4].                                                                |
| <b>CRGNB</b> (Carbapenem-Resistant Gram-Negative Bacteria) | Polymyxin B vs. Colistin                                     | From a Chinese healthcare perspective, <b>colistin was more cost-effective</b> than polymyxin B, especially at a higher willingness-to-pay threshold [5].                       | Decision-analytic Markov model based on clinical trial and real-world data [5]. |
| <b>Various MDR Bacteria</b> (MRSA, VRE, CRAB, etc.)        | Newly approved antibiotics (post-2010) vs. Older drugs       | Using new antibiotics carried a <b>large incremental cost</b> (e.g., 6-60x higher for MRSA), with a lack of solid evidence for superior effectiveness to justify the price [6]. | Cost analysis based on CDC prevalence data and U.S. drug costs [6].             |

## How to Proceed with Your Analysis

Given the current data gap, here are steps you might consider for your comparison guide:

- **Monitor Clinical Trial Progress:** The most direct path to future cost-effectiveness data for **falnidamol** is to follow the results of its ongoing Phase 1 and any subsequent clinical trials [1].
- **Establish a Framework:** Use the methodologies from the provided examples [4] [5] to understand the components of a robust cost-effectiveness analysis, such as modeling long-term outcomes, calculating QALYs (Quality-Adjusted Life Years), and determining ICERs (Incremental Cost-Effectiveness Ratios).
- **Define a Comparator:** Once **falnidamol**'s efficacy is better established, a cost-effectiveness analysis would require comparing it against the current standard of care for reversing MDR in the specific cancers it targets.

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Preclinical studies of the falnidamol as a highly potent and ... [pmc.ncbi.nlm.nih.gov]
2. Preclinical studies of the falnidamol as a highly potent and ... [pubmed.ncbi.nlm.nih.gov]
3. Multidrug Resistance (MDR): A Widespread Phenomenon in ... [pmc.ncbi.nlm.nih.gov]
4. Effectiveness, cost, and safety of four regimens recommended ... [pmc.ncbi.nlm.nih.gov]
5. Cost-effectiveness analysis of polymyxin B versus colistin ... [nature.com]
6. Cost Analysis of New Antibiotics to Treat Multidrug ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Falnidamol cost-effectiveness other MDR drugs]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547937#falnidamol-cost-effectiveness-other-mdr-drugs>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)